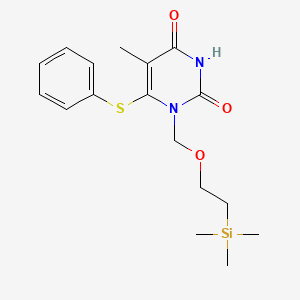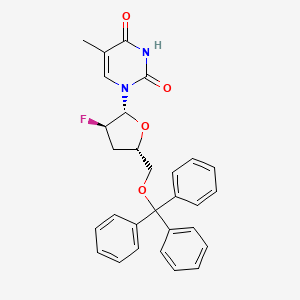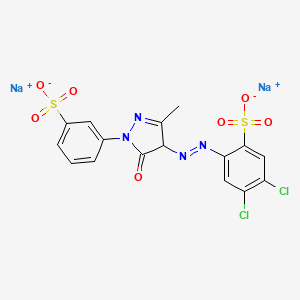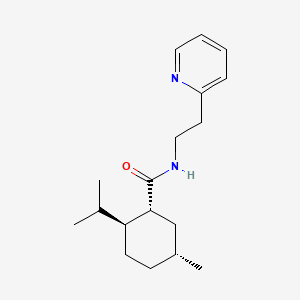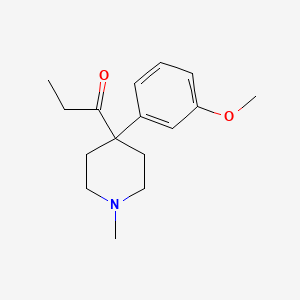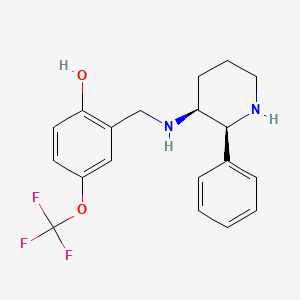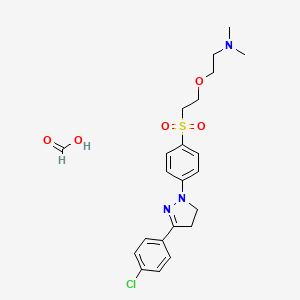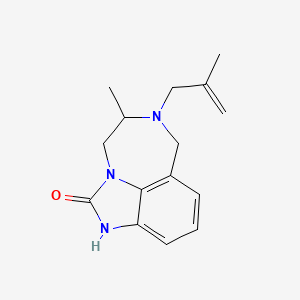
L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester: is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a leucine residue, a chloroethyl group, and a nitrosocarbamoyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester typically involves multiple steps. The process begins with the protection of the amino group of L-leucine, followed by the introduction of the chloroethyl group through a nucleophilic substitution reaction. The nitrosocarbamoyl group is then introduced via a reaction with nitrosyl chloride. Finally, the methyl ester is formed through esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the nitrosocarbamoyl group, potentially converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the chloroethyl group.
Reduction: Amines derived from the reduction of the nitrosocarbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in studies related to protein modification and enzyme interactions.
Medicine:
- Explored for its potential as a chemotherapeutic agent due to its unique structure.
- Studied for its effects on cellular processes and potential therapeutic applications.
Industry:
- Utilized in the development of new materials and chemical products.
- Investigated for its potential use in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. The nitrosocarbamoyl group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
L-Leucine, N-(N-((2-chloroethyl)carbamoyl)-L-alanyl)-, methyl ester: Similar structure but lacks the nitroso group.
L-Leucine, N-(N-((2-bromoethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester: Similar structure but with a bromoethyl group instead of chloroethyl.
Uniqueness:
- The presence of the nitrosocarbamoyl group in L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester distinguishes it from other similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a compound of interest in various research fields.
Propiedades
Número CAS |
102586-02-7 |
|---|---|
Fórmula molecular |
C13H23ClN4O5 |
Peso molecular |
350.80 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H23ClN4O5/c1-8(2)7-10(12(20)23-4)16-11(19)9(3)15-13(21)18(17-22)6-5-14/h8-10H,5-7H2,1-4H3,(H,15,21)(H,16,19)/t9-,10-/m0/s1 |
Clave InChI |
UWECZTKGCOXBOF-UWVGGRQHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C(C)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


